molecular formula C41H62O15 B2371769 Betavulgaroside IV CAS No. 168010-06-8

Betavulgaroside IV

Cat. No. B2371769
CAS RN: 168010-06-8
M. Wt: 794.932
InChI Key: FHMLSFRFOXEUGU-ODNNQJIDSA-N
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Description

Betavulgaroside IV belongs to the class of organic compounds known as triterpene saponins . It is a representative triterpene seco-glycoside that constitutes a small family of plant saponins . It was reported that alfalfa saponins are pentacyclic triterpenes, including medicagenic acid, soyasapogenol, and other glycosides of several aglycones .


Synthesis Analysis

The synthesis of Betavulgaroside IV involves chemical correlations with a known saponin, momordin I. In these chemical correlations, the a-L-arabinopyranosyl moiety of momordin I was converted to a dioxolane-type substituent of betavulgaroside II or to an acetal-type substituent of betavulgaroside IV .


Molecular Structure Analysis

The Betavulgaroside IV molecule contains a total of 123 bond(s). There are 61 non-H bond(s), 5 multiple bond(s), 11 rotatable bond(s), 5 double bond(s), 6 six-membered ring(s), 4 ten-membered ring(s), 4 carboxylic acid(s) (aliphatic), 7 hydroxyl group(s), 3 secondary alcohol(s), and 4 ether(s) (aliphatic) .


Chemical Reactions Analysis

Betavulgaroside IV is a representative triterpene seco-glycoside that constitutes a small family of plant saponins. It was reported that alfalfa saponins are pentacyclic triterpenes, including medicagenic acid, soyasapogenol, and other glycosides of several aglycones .


Physical And Chemical Properties Analysis

Betavulgaroside IV has a molecular formula of C41H62O15 and a molecular weight of 794.408. It has a melting point of 186–187°C . It contains a total of 123 bond(s), including 61 non-H bond(s), 5 multiple bond(s), 11 rotatable bond(s), 5 double bond(s), 6 six-membered ring(s), 4 ten-membered ring(s), 4 carboxylic acid(s) (aliphatic), 7 hydroxyl group(s), 3 secondary alcohol(s), and 4 ether(s) (aliphatic) .

Scientific Research Applications

1. Quantitative Analysis in Sugar Beet Materials

A study by Edelmann et al. (2020) developed an LC-MS/MS method for the quantitative analysis of various triterpene saponins, including Betavulgaroside IV, in different sugar beet materials and plant compartments. This research highlights the varying amounts of saponins in different sugar beet varieties, roots, and leaves, contributing to the understanding of these compounds in agricultural science and plant biochemistry. The study is significant for its exploration of saponins in sugar beets and their various byproduct streams, providing insights for further research and potential applications in agriculture and pharmacology (Edelmann et al., 2020).

2. Synthesis and Chemical Study

Zhu, Li, and Yu (2008) conducted a study on the synthesis of Betavulgaroside III, a closely related compound to Betavulgaroside IV. They developed synthetic approaches for accessing triterpene seco-glycosides, which are a small family of plant saponins. This research provides foundational knowledge for the synthesis of Betavulgaroside IV and similar compounds, contributing to the understanding of their chemical properties and potential applications in pharmaceuticals and biochemistry (Zhu, Li, & Yu, 2008).

Future Directions

The addition of pectin and fructose improved the quality of alfalfa silage mainly by promoting Leuconostoc, Pantoea, and Microbacterium, and inhibiting Pediococcus in FRU, and promoting norank_f__Bacteroidales_S24-7_group and inhibiting Turicibacter in both FRU and PEC; this was due to altered metabolic profiles resulting from antifungal activity and decreased triterpene glycoside accumulation . This study improves our understanding of ensiling mechanisms related to the contributions of sugar .

properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[(1S,2S)-2-carboxy-1-(carboxymethoxy)-2-hydroxyethoxy]-3,5-dihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H62O15/c1-36(2)14-16-41(35(51)52)17-15-39(6)20(21(41)18-36)8-9-23-38(5)12-11-24(37(3,4)22(38)10-13-40(23,39)7)54-34-27(45)29(26(44)30(56-34)32(49)50)55-33(28(46)31(47)48)53-19-25(42)43/h8,21-24,26-30,33-34,44-46H,9-19H2,1-7H3,(H,42,43)(H,47,48)(H,49,50)(H,51,52)/t21-,22-,23+,24-,26-,27+,28+,29-,30-,33-,34+,38-,39+,40+,41-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHMLSFRFOXEUGU-YPXCEIQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC(C(C(=O)O)O)OCC(=O)O)O)C)C)C2C1)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O[C@@H]([C@@H](C(=O)O)O)OCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H62O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40937427
Record name 28-Hydroxy-28-oxoolean-12-en-3-yl 3-O-[2-carboxy-1-(carboxymethoxy)-2-hydroxyethyl]hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40937427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

794.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

168010-06-8
Record name Betavulgaroside IV
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168010-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Betavulgaroside IV
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168010068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 28-Hydroxy-28-oxoolean-12-en-3-yl 3-O-[2-carboxy-1-(carboxymethoxy)-2-hydroxyethyl]hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40937427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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